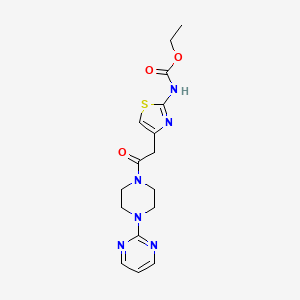
Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a pyrimidine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Incorporation of the Pyrimidine Moiety: The pyrimidine ring is often introduced via a cyclization reaction involving a suitable precursor, such as a β-diketone or β-ketoester, with guanidine or its derivatives.
Final Coupling and Carbamate Formation: The final step involves coupling the synthesized intermediates and forming the carbamate group through a reaction with ethyl chloroformate or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Amines, alcohols.
Scientific Research Applications
Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial, antiviral, or anticancer agent.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for diseases where modulation of specific molecular pathways is required.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of more complex molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate: shares structural similarities with other thiazole and pyrimidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring, a pyrimidine moiety, and a piperazine ring, which together confer a distinct set of biological activities and potential therapeutic applications. This combination allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-2-25-16(24)20-15-19-12(11-26-15)10-13(23)21-6-8-22(9-7-21)14-17-4-3-5-18-14/h3-5,11H,2,6-10H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEFWLRUPKTTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)
![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)

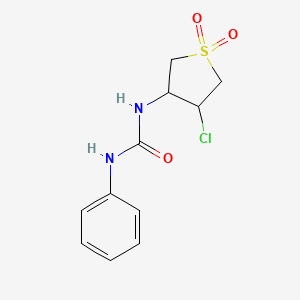
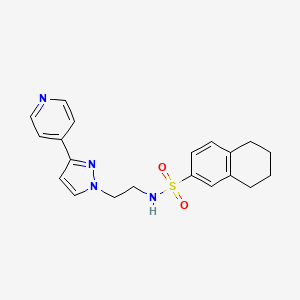
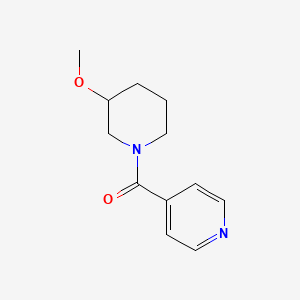

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633350.png)
![ethyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2633352.png)


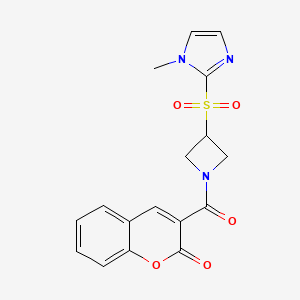
![3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2633358.png)

